molecular formula C10H9FN4O2 B11102640 N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine

N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B11102640
M. Wt: 236.20 g/mol
InChI Key: BHSANPZGIFEZKO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the fluorophenyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine typically involves the reaction of 2-fluoroaniline with 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of N-(2-fluorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.

    N-(2-fluorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine: The reduced form of the nitro compound, with different chemical and biological properties.

    N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-carboxamide:

Uniqueness

N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C10H9FN4O2

Molecular Weight

236.20 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9FN4O2/c1-6-9(15(16)17)10(14-13-6)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,13,14)

InChI Key

BHSANPZGIFEZKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

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